molecular formula C15H10O2S B13984755 2-Phenyl-1-benzothiophene-3-carboxylic acid CAS No. 6774-41-0

2-Phenyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B13984755
CAS No.: 6774-41-0
M. Wt: 254.31 g/mol
InChI Key: KYPVGDNVGKINEG-UHFFFAOYSA-N
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Description

2-Phenyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. The phenyl and carboxylic acid substituents likely enhance its electronic properties and binding affinity, making it a candidate for drug discovery or coordination chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-1-benzothiophene-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzo[b]thiophene Derivatives

Key analogs include halogenated and alkoxy-substituted benzo[b]thiophene carboxylic acids (Table 1). For example:

  • 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1825392-01-5) shares 88% structural similarity with the target compound, differing in the position of the chlorine and hydroxyl groups. Chlorine substitution increases lipophilicity, which may enhance membrane permeability in pharmacological contexts .
  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7) replaces the carboxylic acid with an ethyl ester, reducing polarity and altering solubility profiles .

Table 1: Substituent Impact on Properties

Compound Name CAS Number Substituents Similarity Score Key Properties
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 1825392-01-5 Cl (7), OH (3) 0.88 High lipophilicity, potential bioactivity
6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid 1624260-45-2 Cl (6), OCH₃ (3) 0.88 Enhanced metabolic stability
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 Ethyl ester (2), OH (3) 0.84 Lower water solubility, ester hydrolysis susceptibility

Hybrid Benzofuran-Benzothiophene Systems

3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid (CAS 920849-78-1) replaces the benzothiophene core with a benzofuran-thiophene hybrid. Its molecular weight (377.4 g/mol) is higher than typical benzothiophene derivatives, which may influence pharmacokinetic properties .

Simpler Thiophene Carboxylic Acids

2-Thiophenecarboxylic acid (CAS 527-72-0) lacks the fused benzene ring and phenyl substituent, resulting in a smaller molecular weight (128.15 g/mol) and higher water solubility. Its simpler structure limits applications in complex synthesis but serves as a foundational intermediate for derivatization .

Table 2: Core Structural Differences

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups
2-Phenyl-1-benzothiophene-3-carboxylic acid Benzothiophene ~270 (estimated) Phenyl, carboxylic acid
2-Thiophenecarboxylic acid Thiophene 128.15 Carboxylic acid
3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid Benzofuran-thiophene 377.4 Amide, phenyl, carboxylic acid

Limitations and Data Gaps

  • Melting points and solubility data for this compound are unavailable in the provided evidence.
  • Structural similarity scores (e.g., 0.78–0.88) are computational estimates; experimental validation is needed .

Biological Activity

2-Phenyl-1-benzothiophene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Synthesis

The synthesis of this compound has been explored through several methods, including palladium-catalyzed carbonylation reactions. These methods have shown promising yields and selectivity for producing high-value derivatives. For instance, a study reported a conversion rate of 91% using a specific catalytic system under controlled conditions, yielding the desired product with an isolated yield of 43% .

Antimicrobial Activity

Research has indicated that thiophene-based compounds exhibit notable antimicrobial properties. In particular, this compound derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the MIC values observed for selected derivatives:

CompoundStructureLogPMIC (µg/mL) against S. aureus
This compoundStructure3.1964
Derivative AStructure4.22>256
Derivative BStructure3.79>256

These results suggest that the hydrophobicity and structural rigidity of the compounds significantly influence their antibacterial activity .

Anti-inflammatory Activity

Thiophene derivatives have also been recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. For example, one study reported an IC50 value of 29.2 µM for a related thiophene derivative against the 5-lipoxygenase enzyme, indicating potent anti-inflammatory activity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as COX and LOX.
  • Cytokine Modulation : It negatively regulates pro-inflammatory cytokines like TNF-α and IL-8, contributing to its anti-inflammatory effects.
  • Antimicrobial Mechanisms : The hydrophobic nature of the compound enhances its ability to penetrate bacterial membranes, leading to effective antimicrobial action.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models have demonstrated that thiophene derivatives can significantly reduce inflammation in conditions such as paw edema induced by carrageenan, showcasing their potential as anti-inflammatory agents .
  • Cytotoxicity Assays : Evaluations on human cell lines have indicated that certain derivatives exhibit low cytotoxicity at concentrations well above their MIC values, suggesting a favorable safety profile for therapeutic use .

Properties

CAS No.

6774-41-0

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

2-phenyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C15H10O2S/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17)

InChI Key

KYPVGDNVGKINEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)C(=O)O

Origin of Product

United States

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